molecular formula C11H10Cl3N3O2S B4543220 2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B4543220
M. Wt: 354.6 g/mol
InChI Key: JZNWGVKEHZGPKO-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a trichlorobenzene ring, a pyrazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The benzene ring is chlorinated to introduce the three chlorine atoms at the 2, 4, and 5 positions. This can be achieved using chlorine gas or other chlorinating agents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a sulfonyl chloride in the presence of a base, such as pyridine.

    Coupling Reaction: Finally, the pyrazole moiety is coupled with the sulfonamide-substituted benzene through a nucleophilic substitution reaction, often facilitated by a catalyst or under specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the pyrazole ring. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the sulfonamide or pyrazole.

    Reduction: Reduced forms of the sulfonamide or pyrazole.

Scientific Research Applications

2,4,5-Trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzenesulfonamide: Similar structure but with different chlorine substitution pattern.

    N-(1-Methyl-1H-pyrazol-5-yl)methylbenzenesulfonamide: Lacks the chlorine atoms on the benzene ring.

    2,4-Dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide: Similar but with one less chlorine atom.

Uniqueness

2,4,5-Trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is unique due to its specific chlorine substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the pyrazole ring also adds to its versatility in binding to various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloro-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3N3O2S/c1-17-7(2-3-15-17)6-16-20(18,19)11-5-9(13)8(12)4-10(11)14/h2-5,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWGVKEHZGPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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